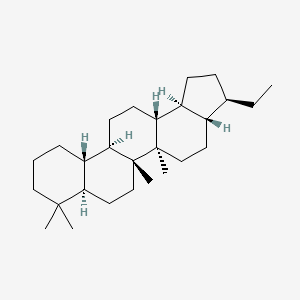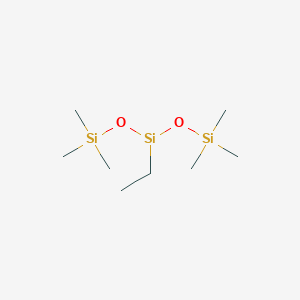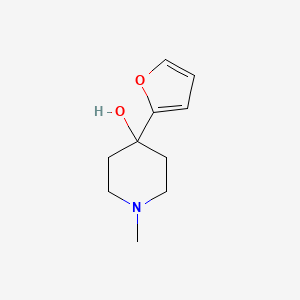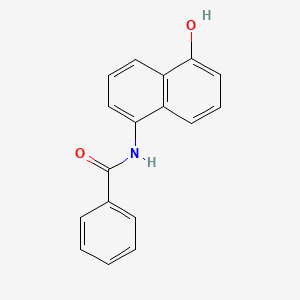
17beta(H),21alpha(H)-25,28,30-TRISNORHOPANE
Vue d'ensemble
Description
17beta(H),21alpha(H)-25,28,30-TRISNORHOPANE is a pentacyclic triterpenoid compound. It is a derivative of hopane, which is a significant biomarker in geochemistry and petroleum exploration. The compound is characterized by its unique structure, which includes a series of fused rings and specific stereochemistry at various positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21alpha(H)-25,28,30-TRISNORHOPANE typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic structure, followed by specific functional group modifications to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as certain types of bacteria or plants, followed by purification processes. Alternatively, it can be synthesized through organic synthesis methods in a controlled laboratory environment.
Analyse Des Réactions Chimiques
Types of Reactions: 17beta(H),21alpha(H)-25,28,30-TRISNORHOPANE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
17beta(H),21alpha(H)-25,28,30-TRISNORHOPANE has several scientific research applications, including:
Geochemistry: Used as a biomarker to study the geological history and the formation of petroleum deposits.
Biology: Investigated for its role in the metabolic pathways of certain microorganisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 17beta(H),21alpha(H)-25,28,30-TRISNORHOPANE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in steroid metabolism, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 17beta(H),21alpha(H)-25,30-BISNORHOPANE
- 17beta(H),21beta(H)-BISHOMOHOPANOL
- 17alpha(H),21beta(H)-30-NORHOPANE
Comparison: Compared to these similar compounds, 17beta(H),21alpha(H)-25,28,30-TRISNORHOPANE is unique due to its specific stereochemistry and the presence of three fewer carbon atoms in its structure. This structural difference can influence its chemical reactivity, biological activity, and applications in various fields.
Propriétés
IUPAC Name |
(3R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-6-18-9-10-20-19(18)13-16-26(4)23(20)11-12-24-21-8-7-15-25(2,3)22(21)14-17-27(24,26)5/h18-24H,6-17H2,1-5H3/t18-,19+,20+,21+,22-,23-,24-,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWTZKSVUZWHDP-QCIHIKFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H]2[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CCCC5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B3282614.png)





![5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3282659.png)

![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)




![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B3282699.png)
